molecular formula C14H16N2 B1290548 N1-(1-Phenylethyl)benzene-1,2-diamine CAS No. 1039987-39-7

N1-(1-Phenylethyl)benzene-1,2-diamine

Cat. No.: B1290548
CAS No.: 1039987-39-7
M. Wt: 212.29 g/mol
InChI Key: MQWPQVBEANBHRS-UHFFFAOYSA-N
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Description

N1-(1-Phenylethyl)benzene-1,2-diamine is an organic compound with the molecular formula C14H16N2. It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a 1-phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Phenylethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 1-phenylethyl halides under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N1-(1-Phenylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines .

Scientific Research Applications

N1-(1-Phenylethyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1-Phenylethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The 1-phenylethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    N1-Phenylbenzene-1,2-diamine: Similar structure but lacks the 1-phenylethyl group.

    N1,N1-Dimethylbenzene-1,2-diamine: Contains two methyl groups instead of the 1-phenylethyl group.

    Benzene-1,2-diamine: The parent compound without any substituents on the nitrogen atoms.

Uniqueness

N1-(1-Phenylethyl)benzene-1,2-diamine is unique due to the presence of the 1-phenylethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-N-(1-phenylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWPQVBEANBHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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